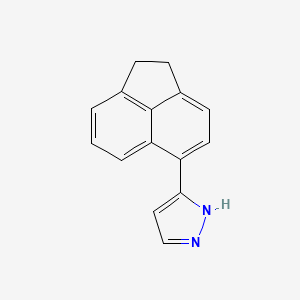

3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-10-4-5-11-6-7-12(13(3-1)15(10)11)14-8-9-16-17-14/h1-3,6-9H,4-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJURIDIHFXPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole suggests a logical disconnection of the pyrazole (B372694) ring, a common strategy for the synthesis of 3-aryl-1H-pyrazoles. nih.gov This approach identifies two primary building blocks: a hydrazine (B178648) derivative and a three-carbon electrophilic synthon bearing the 1,2-dihydroacenaphthylene framework.

The most direct pathway involves the disconnection of the N1-C5 and N2-C3 bonds of the pyrazole ring, which points to hydrazine as the N-N component. The remaining C3-C4-C5 fragment of the pyrazole can be traced back to a 1,3-dielectrophilic precursor. This precursor is typically an α,β-unsaturated ketone (a chalcone (B49325) derivative) or a β-enaminone, both of which can be synthesized from a common starting material: 1-(1,2-dihydroacenaphthylen-5-yl)ethanone, also known as 5-acetyl-1,2-dihydroacenaphthylene.

Therefore, the key precursors for the synthesis of this compound are identified as:

1-(1,2-Dihydroacenaphthylen-5-yl)ethanone : The foundational molecule providing the dihydroacenaphthylene scaffold and the acetyl group necessary for constructing the three-carbon chain of the pyrazole ring.

Hydrazine or a hydrazine derivative : The source of the two adjacent nitrogen atoms required for the formation of the pyrazole heterocycle.

Classical and Modern Approaches to 1H-Pyrazole Ring Formation and Functionalization

The construction of the 1H-pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These can be broadly categorized into cyclocondensation reactions and cycloaddition strategies.

Cyclocondensation reactions are the most common and direct methods for pyrazole synthesis, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.org

One of the most versatile synthetic equivalents of a 1,3-dicarbonyl compound is an α,β-unsaturated ketone, commonly referred to as a chalcone. The synthesis of the target pyrazole can be achieved by first preparing an acenaphthylene-containing chalcone. This is accomplished through a Claisen-Schmidt condensation of 1-(1,2-dihydroacenaphthylen-5-yl)ethanone with a suitable aldehyde, typically in the presence of a base like sodium hydroxide. gordon.eduwikipedia.org The resulting chalcone, (2E)-1-(1,2-dihydroacenaphthylen-5-yl)-3-arylprop-2-en-1-one, possesses the required 1,3-dielectrophilic framework.

Subsequent reaction of this chalcone with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, leads to the formation of a pyrazoline intermediate through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. revistabionatura.orgthepharmajournal.com The pyrazoline can then be oxidized to the aromatic pyrazole, although in many cases, the pyrazole is formed directly, especially at elevated temperatures or in the presence of an oxidizing agent. eurekaselect.com

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1-(1,2-dihydroacenaphthylen-5-yl)ethanone | Aromatic aldehyde, NaOH | Claisen-Schmidt Condensation | (2E)-1-(1,2-dihydroacenaphthylen-5-yl)-3-arylprop-2-en-1-one |

| (2E)-1-(1,2-dihydroacenaphthylen-5-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate | Cyclocondensation | 3-(1,2-dihydroacenaphthylen-5-yl)-5-aryl-1H-pyrazole |

Another important 1,3-dielectrophilic precursor is a β-enaminone. These can be synthesized by reacting 1-(1,2-dihydroacenaphthylen-5-yl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). imist.matsijournals.com The resulting enaminone, (2E)-3-(dimethylamino)-1-(1,2-dihydroacenaphthylen-5-yl)prop-2-en-1-one, can then be treated with hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine at the β-position, leading to the elimination of dimethylamine (B145610) and subsequent cyclization to form the pyrazole ring. nih.gov This method offers a high degree of regioselectivity.

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1-(1,2-dihydroacenaphthylen-5-yl)ethanone | DMF-DMA | Condensation | (2E)-3-(dimethylamino)-1-(1,2-dihydroacenaphthylen-5-yl)prop-2-en-1-one |

| (2E)-3-(dimethylamino)-1-(1,2-dihydroacenaphthylen-5-yl)prop-2-en-1-one | Hydrazine hydrate | Cyclocondensation | This compound |

[3+2] Cycloaddition reactions represent another powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the reaction of a diazo compound with an alkyne.

In the context of synthesizing this compound, this would involve the reaction of a terminal alkyne attached to the 1,2-dihydroacenaphthylene scaffold with a diazo compound, such as diazomethane. The regioselectivity of this cycloaddition can sometimes be an issue, leading to a mixture of isomeric pyrazoles.

Alternatively, a more controlled approach could involve the use of a vinyl diazo compound or the reaction of an acenaphthylene-containing alkene with a nitrile imine, which can be generated in situ from a hydrazonoyl halide.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green methodologies have been successfully applied to the synthesis of pyrazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique for the synthesis of pyrazoles. dergipark.org.trtandfonline.com The reaction of chalcones or enaminones with hydrazine can be significantly accelerated under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

The use of environmentally benign solvents is another key aspect of green chemistry. Polyethylene glycol (PEG) has been shown to be an effective and recyclable solvent for the Claisen-Schmidt condensation to form chalcones and their subsequent conversion to pyrazoles. healthcare-bulletin.co.uk Similarly, water has been utilized as a solvent for some pyrazole syntheses, particularly in microwave-assisted procedures. nih.gov

Synthesis and Derivatization of the 1,2-Dihydroacenaphthylene Moiety

The primary precursor for the dihydroacenaphthylene portion of the target molecule is 1,2-dihydroacenaphthylene itself, which is commercially available. The key synthetic transformation is the introduction of an acetyl group at the 5-position of the dihydroacenaphthylene ring system. This is typically achieved through a Friedel-Crafts acylation reaction.

In this reaction, 1,2-dihydroacenaphthylene is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide. The electrophilic substitution occurs preferentially at the 5-position of the 1,2-dihydroacenaphthylene ring due to the directing effects of the fused ring system.

Further derivatization of the 1,2-dihydroacenaphthylene moiety is also possible, allowing for the introduction of various substituents on the aromatic rings. However, for the synthesis of the parent this compound, the primary focus is on the successful synthesis of 5-acetyl-1,2-dihydroacenaphthylene.

Coupling Reactions for Integration of Pyrazole and Dihydroacenaphthylene Scaffolds

While the cyclocondensation approach is often the most direct method for synthesizing this compound, modern cross-coupling reactions offer alternative and versatile strategies for connecting the pyrazole and dihydroacenaphthylene scaffolds. These methods are particularly useful for creating libraries of analogues with diverse substitution patterns.

One of the most powerful cross-coupling methods is the Suzuki-Miyaura reaction. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. In this context, one could envision the coupling of a 3-bromo-1H-pyrazole with (1,2-dihydroacenaphthylen-5-yl)boronic acid, or conversely, the coupling of 5-bromo-1,2-dihydroacenaphthylene with a pyrazole-3-boronic acid. The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally gives high yields. nih.govrsc.org

Another valuable cross-coupling reaction is the Stille coupling, which utilizes an organotin reagent. A 3-stannyl-1H-pyrazole could be coupled with 5-bromo-1,2-dihydroacenaphthylene in the presence of a palladium catalyst.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted for pyrazole synthesis. scilit.com A Sonogashira coupling of 5-bromo-1,2-dihydroacenaphthylene with a terminal alkyne, followed by a cyclization reaction with hydrazine, could provide an alternative route to the target molecule.

These cross-coupling methods provide a modular approach to the synthesis of this compound and its derivatives, allowing for the late-stage introduction of one of the heterocyclic rings.

Optimization of Reaction Conditions, Yields, and Regioselectivity in the Synthesis of this compound

The synthesis of this compound, while not extensively documented in dedicated studies, can be strategically approached through established methodologies for pyrazole formation. The most prominent and versatile of these is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com For the target compound, a logical precursor would be 1-(1,2-dihydroacenaphthylen-5-yl)butane-1,3-dione. The reaction of this unsymmetrical β-diketone with hydrazine hydrate would proceed via cyclocondensation to form the desired pyrazole ring.

The optimization of this synthetic pathway is critical for maximizing the yield of the desired product and controlling the regioselectivity of the reaction. Key parameters that require careful consideration include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst Selection and Its Impact

The condensation reaction to form the pyrazole ring can be catalyzed by either acids or bases. The choice of catalyst can significantly influence the reaction rate and, in some cases, the regiochemical outcome.

Acid Catalysis: Traditional Knorr synthesis often employs a catalytic amount of a strong acid. The acid protonates a carbonyl group of the 1,3-dicarbonyl precursor, enhancing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

Base Catalysis: Alternatively, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity.

Lewis Acid and Heterogeneous Catalysis: Modern synthetic methods have introduced a variety of catalysts to improve efficiency and yield. For instance, Lewis acids like zinc oxide nanoparticles (nano-ZnO) have been shown to be effective catalysts in similar pyrazole syntheses, often leading to higher yields and shorter reaction times. nih.govmdpi.com Heterogeneous catalysts are also advantageous as they can be easily removed from the reaction mixture, simplifying the work-up procedure.

The following table outlines the potential impact of different catalysts on the synthesis of this compound from 1-(1,2-dihydroacenaphthylen-5-yl)butane-1,3-dione and hydrazine hydrate.

| Catalyst | Potential Advantages | Expected Impact on Yield |

| Sulfuric Acid (H₂SO₄) | Readily available, traditional method. | Moderate to Good |

| Acetic Acid (CH₃COOH) | Milder acid, can offer better control. | Moderate |

| Nano-ZnO | Green catalyst, potentially high yields, easy separation. | Good to Excellent |

| Copper(II) triflate (Cu(OTf)₂) | Effective Lewis acid catalyst for similar reactions. | Good to Excellent |

| No Catalyst | Slower reaction, may require higher temperatures. | Low to Moderate |

Solvent Effects on Yield and Reaction Rate

The choice of solvent is another crucial parameter that can affect the reaction rate and yield. Both protic and aprotic solvents have been successfully employed in pyrazole synthesis.

Protic Solvents: Alcohols such as ethanol and methanol (B129727) are commonly used. They are effective at solvating the reactants and can participate in proton transfer steps of the reaction mechanism.

Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used and may be advantageous in cases where the reactants have limited solubility in alcohols. In some instances, aprotic dipolar solvents have been found to give better results than polar protic solvents. nih.gov

Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions is an emerging green chemistry approach that can lead to significantly reduced reaction times and improved yields.

The table below summarizes the potential effects of different solvents on the reaction.

| Solvent | Type | Potential Effect on Reaction |

| Ethanol | Protic | Good solubility for reactants, standard choice. |

| Methanol | Protic | Similar to ethanol, may offer slightly different reaction rates. |

| N,N-Dimethylformamide (DMF) | Aprotic | Can enhance reaction rates, particularly with certain catalysts. |

| Acetic Acid | Protic, Acidic | Can act as both solvent and catalyst. |

| Solvent-Free (Microwave) | - | Rapid heating, significantly reduced reaction times, potentially higher yields. |

Regioselectivity in Pyrazole Formation

A significant challenge in the synthesis of this compound from the proposed unsymmetrical 1,3-dicarbonyl precursor is controlling the regioselectivity. The reaction with hydrazine can theoretically yield two different regioisomers: 3-(1,2-dihydroacenaphthylen-5-yl)-5-methyl-1H-pyrazole and 5-(1,2-dihydroacenaphthylen-5-yl)-3-methyl-1H-pyrazole.

The regiochemical outcome is determined by which of the two carbonyl groups of the β-diketone is initially attacked by a specific nitrogen atom of the hydrazine. This is influenced by a combination of steric and electronic factors. nih.gov

Electronic Effects: The carbonyl group adjacent to the electron-donating 1,2-dihydroacenaphthylene ring will be less electrophilic than the carbonyl group adjacent to the methyl group. This would favor the initial attack of the hydrazine at the more electrophilic carbonyl carbon (the one closer to the methyl group).

Steric Hindrance: The bulky 1,2-dihydroacenaphthylene group may sterically hinder the approach of the nucleophilic hydrazine to the adjacent carbonyl group, further favoring attack at the less hindered carbonyl.

Considering these factors, the reaction is expected to predominantly yield 3-(1,2-dihydroacenaphthylen-5-yl)-5-methyl-1H-pyrazole. However, the exact ratio of regioisomers can be influenced by the reaction conditions. For instance, the choice of an acidic or basic catalyst can alter the reactivity of both the dicarbonyl compound and the hydrazine, thereby affecting the regioselectivity.

The following table illustrates the predicted major and minor products based on the principles of regioselectivity.

| Precursor | Reactant | Predicted Major Product | Predicted Minor Product | Rationale |

| 1-(1,2-dihydroacenaphthylen-5-yl)butane-1,3-dione | Hydrazine Hydrate | 3-(1,2-dihydroacenaphthylen-5-yl)-5-methyl-1H-pyrazole | 5-(1,2-dihydroacenaphthylen-5-yl)-3-methyl-1H-pyrazole | Nucleophilic attack favored at the less sterically hindered and more electrophilic carbonyl group. |

Further detailed experimental studies would be necessary to precisely determine the optimal conditions for the synthesis of this compound and to fully characterize the yields and regiochemical outcomes under various catalytic and solvent systems.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole, a combination of ¹H and ¹³C NMR provides the initial framework of its constitution.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the dihydroacenaphthylene and pyrazole (B372694) moieties. The aliphatic protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) in the dihydroacenaphthylene group would typically appear as a singlet or a pair of triplets around 3.4 ppm. chemicalbook.com The aromatic protons on the acenaphthene (B1664957) ring system would resonate in the downfield region (approximately 7.2–7.8 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the pyrazole substituent. The pyrazole ring itself contributes characteristic signals: a proton on C4 (H4) would likely appear as a singlet or a triplet around 6.5 ppm, while the proton on C5 (H5) would be further downfield, near 7.6 ppm. rsc.orgchemicalbook.com The N-H proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically appearing between 10 and 13 ppm.

The ¹³C NMR spectrum provides complementary information. The aliphatic carbons of the ethylene bridge are expected in the upfield region (~30 ppm). nih.gov The aromatic and heterocyclic carbons would appear in the range of 110–150 ppm. The chemical shifts of the pyrazole ring carbons are diagnostic, with C3 (bearing the acenaphthylene (B141429) group) and C5 resonating at approximately 148-152 ppm and C4 appearing at a more shielded value around 105-110 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous acenaphthene and 3-aryl-pyrazole structures. chemicalbook.comrsc.orgnih.gov

| Atom Type | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|---|

| Aliphatic CH₂ | C1, C2 | ~3.4 (s, 4H) | ~30.5 |

| Aromatic CH | Acenaphthene Ring | 7.2 - 7.8 (m) | 119 - 146 |

| Heterocyclic CH | Pyrazole C4-H | ~6.5 (d) | ~106 |

| Heterocyclic CH | Pyrazole C5-H | ~7.6 (d) | ~130 |

| Heterocyclic NH | Pyrazole N1-H | 10 - 13 (br s) | - |

| Quaternary C | Acenaphthene Ring | - | 125 - 148 |

| Quaternary C | Pyrazole C3 | - | ~150 |

To confirm the assignments from 1D NMR and establish the precise connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between adjacent aromatic protons on the acenaphthene ring and to verify the coupling between the H4 and H5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides an unambiguous assignment of the carbon signals for all protonated carbons by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the two main fragments of the molecule. Key correlations would be expected from the pyrazole protons (H4, H5) to the acenaphthene carbons, and from the acenaphthene protons nearest the pyrazole ring to the C3 carbon of the pyrazole. This definitively confirms the point of attachment between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule in solution. For this molecule, NOESY could reveal through-space interactions between protons on the pyrazole ring and nearby protons on the acenaphthene system, helping to define the relative orientation of the two rings.

While solution NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure in the solid phase. For pyrazole derivatives, ssNMR is particularly valuable for studying tautomerism and intermolecular interactions. nih.gov In the solid state, this compound could exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can exhibit different ¹³C and ¹⁵N chemical shifts due to variations in crystal packing and hydrogen bonding environments. nih.gov Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR experiments would reveal if multiple, distinct molecules exist in the asymmetric unit of the crystal or if polymorphism is present. Furthermore, ¹⁵N ssNMR would be highly sensitive to the hydrogen-bonding environment of the pyrazole nitrogen atoms, providing direct evidence of the specific intermolecular interactions present in the solid state. nih.gov

Single-Crystal X-ray Diffraction Analysis: Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, the packing motifs can be predicted based on related pyrazole structures. imedpub.comimedpub.com

A key feature of N-unsubstituted pyrazoles is their ability to act as both hydrogen bond donors (N-H) and acceptors (the sp² nitrogen). This leads to the formation of robust supramolecular synthons. nih.gov The most common interaction is the formation of strong N-H···N hydrogen bonds, which can organize the molecules into cyclic assemblies (dimers, trimers, tetramers) or linear chains (catemers). nih.govcardiff.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. The spectra for this compound would be a composite of the characteristic vibrations of the dihydroacenaphthylene and pyrazole moieties.

N-H Vibrations: A key feature in the FT-IR spectrum would be the N-H stretching vibration of the pyrazole ring, typically appearing as a broad band in the 3100–3400 cm⁻¹ region due to hydrogen bonding. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from both ring systems are expected just above 3000 cm⁻¹. tandfonline.com The aliphatic C-H stretching from the -CH₂-CH₂- bridge of the acenaphthene moiety would appear just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range. mpg.de

Ring Vibrations: C=C and C=N stretching vibrations within the aromatic and heterocyclic rings would produce a series of sharp bands in the 1400–1620 cm⁻¹ region. nih.govderpharmachemica.com These are often diagnostic for the specific substitution pattern.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations, appearing in the 700–900 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic rings and can be used as a "fingerprint" for the molecule. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar C-C bonds in the aromatic backbone, which are often weak in the FT-IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound Predicted values are based on data from analogous acenaphthene and pyrazole structures. tandfonline.commpg.deresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3100 - 3400 | Pyrazole N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 2960 | Aliphatic C-H | Stretching |

| 1400 - 1620 | Aromatic/Heterocyclic C=C, C=N | Ring Stretching |

| 1200 - 1400 | In-plane C-H | Bending |

| 700 - 900 | Out-of-plane C-H | Bending (Fingerprint Region) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₂N₂), the calculated monoisotopic mass of the molecular ion [M]⁺˙ is 220.1000. HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to find an ion with a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula. chemrxiv.orglcms.cz

In addition to accurate mass, electron ionization (EI) or collision-induced dissociation (CID) experiments reveal the molecule's fragmentation pathways, which provides further structural evidence. The fragmentation of the molecular ion (m/z 220) would likely proceed through several key pathways:

Loss of H•: A common initial fragmentation for aromatic systems is the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 219.

Loss of N₂: The pyrazole ring can fragment via the elimination of a stable nitrogen molecule (N₂), leading to a fragment ion at m/z 192.

Loss of HCN: Cleavage of the pyrazole ring can also result in the loss of hydrogen cyanide (HCN), producing an ion at m/z 193.

Formation of Acenaphthylene Cation: A very prominent fragmentation pathway for acenaphthene derivatives involves the loss of two hydrogen atoms from the ethylene bridge to form the stable acenaphthylene radical cation (C₁₂H₈⁺˙) at m/z 152. nih.govnist.gov This would likely be a major peak in the mass spectrum.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiomeric Purity (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit a CD or ORD signal.

However, if chiral derivatives of this molecule were to be synthesized, these techniques would become indispensable. For example, if a chiral substituent were introduced on the pyrazole nitrogen or on the dihydroacenaphthylene ring, the resulting enantiomers would produce mirror-image CD and ORD spectra. These spectra could be used to determine the absolute configuration of the stereocenters (by comparing experimental spectra to those predicted by quantum chemical calculations) and to measure the enantiomeric purity of a sample. saschirality.orgcas.cz

Theoretical and Computational Chemistry Studies of 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, which in turn determines the molecule's geometry, energy, and reactivity. For 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole, these calculations would reveal how the fusion of the dihydroacenaphthylene and pyrazole (B372694) rings influences its electronic characteristics.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, hardness (η) quantifies the resistance to change in electron distribution, with larger values indicating greater stability.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. eurasianjournals.com The geometry optimization process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable 3D structure of the molecule. youtube.com This is typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311G(d,p). researchgate.net

The optimized geometry provides key structural parameters. For this compound, this would include the bond lengths, bond angles, and dihedral angles, defining the precise spatial relationship between the dihydroacenaphthylene and pyrazole moieties.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(pyrazole)-C(acenaphthylene) | ~1.48 Å |

| Bond Length | N-N (pyrazole) | ~1.35 Å |

| Bond Angle | C-N-N (pyrazole) | ~105° |

| Dihedral Angle | C-C-C-C (between rings) | ~0-5° (indicating near-planarity) |

DFT calculations are also instrumental in predicting various electronic properties, such as the dipole moment and molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting sites of chemical reactivity. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theory for calculating energies and weak interactions. They are often used as a benchmark to validate results obtained from DFT methods for a class of molecules.

Molecular Dynamics (MD) Simulations: Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations, often conducted in a solvent like water, provide insights into its conformational flexibility and how it interacts with surrounding molecules. researchgate.net

These simulations can reveal stable conformations, the dynamics of the bond connecting the two ring systems, and the formation of intermolecular hydrogen bonds between the pyrazole's N-H group and solvent molecules. Understanding these interactions is key to predicting the compound's behavior in a condensed phase.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Models

Computational models, primarily DFT, are highly effective at predicting spectroscopic data, which can be used to validate experimentally synthesized structures. rsc.org

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are then correlated with experimental values to confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. cuny.edu This allows for the calculation of the maximum absorption wavelength (λmax), providing information about the molecule's chromophores.

IR Spectroscopy: The vibrational frequencies of the molecule are calculated from the optimized geometry. These frequencies correspond to the peaks in an IR spectrum and help identify characteristic functional groups, such as the N-H stretch of the pyrazole ring and C-H vibrations of the aromatic system. nih.gov

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~12-13 ppm | N-H proton (pyrazole) |

| ¹³C NMR | Chemical Shift (δ) | ~140-150 ppm | C=N carbon (pyrazole) |

| UV-Vis (TD-DFT) | λmax | ~300-350 nm | π → π* transition |

| IR | Frequency (cm⁻¹) | ~3100-3200 cm⁻¹ | N-H stretching |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on non-clinical properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the properties of molecules based on their structure. nih.gov For non-clinical applications, a QSPR model could be developed for a series of related dihydroacenaphthylene-pyrazole derivatives to predict physical properties like solubility, boiling point, or material properties.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of compounds and then using statistical methods, like multiple linear regression, to build a mathematical model that correlates these descriptors with an observed property. shd-pub.org.rs Such a model for this compound and its analogues could accelerate the design of new materials with desired physical characteristics without the need for synthesis and experimental testing of every compound. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. wikipedia.org For the synthesis of this compound, which would likely involve a cyclocondensation reaction, computational methods can be used to map out the entire reaction pathway. mdpi.comnih.gov

This involves locating the transition state (TS) structures for each step of the proposed mechanism and calculating the activation energies. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be identified. This provides a deep understanding of the reaction kinetics and can guide the optimization of reaction conditions to improve product yield. For instance, the mechanism could involve the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl derivative of dihydroacenaphthylene, a common route for pyrazole synthesis. nih.gov

Reactivity Profiles and Reaction Mechanisms of 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Dihydroacenaphthylene Rings

The susceptibility of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole to substitution reactions varies significantly between its two ring systems and is dependent on the reaction conditions.

Pyrazole Ring Reactivity: The pyrazole ring is generally prone to electrophilic substitution. Due to the electronic distribution imparted by the two nitrogen atoms, electrophilic attack preferentially occurs at the C-4 position. pharmaguideline.comscribd.com Attack at the C-3 or C-5 positions would lead to a highly unstable positively charged azomethine intermediate, making the C-4 pathway significantly more favorable. rrbdavc.org Common electrophilic substitution reactions anticipated for the pyrazole moiety are summarized in the table below.

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-(1,2-Dihydroacenaphthylen-5-yl)-4-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | This compound-4-carbaldehyde |

| Azo Coupling | ArN₂⁺Cl⁻ | ArN₂⁺ | 4-(Arylazo)-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole |

In addition to electrophilic attack on carbon, the pyrazole's N-H proton is acidic and can be removed by a strong base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation at the N-1 position. pharmaguideline.com Conversely, nucleophilic attack on the pyrazole ring is difficult unless the ring is activated by strongly electron-withdrawing groups.

Dihydroacenaphthylene Ring Reactivity: The aromatic portion of the dihydroacenaphthylene moiety behaves like a substituted naphthalene (B1677914) system. It is susceptible to electrophilic aromatic substitution. The position of attack will be directed by the activating effect of the alkyl bridge and the deactivating (by induction) but potentially directing (by resonance) effect of the pyrazole substituent. Further experimental studies would be needed to determine the precise regiochemical outcome of such reactions.

Functional Group Interconversions and Derivatization Strategies

A variety of derivatization strategies can be envisioned for this compound, targeting either the pyrazole or the dihydroacenaphthylene fragment.

N-Functionalization of the Pyrazole Ring: The most straightforward derivatization involves the substitution of the N-H proton. This can be achieved via reaction with alkyl halides, acyl chlorides, or other electrophiles in the presence of a base to yield N-substituted derivatives. pharmaguideline.com These modifications can significantly alter the compound's physical and biological properties.

Oxidation of the Dihydroacenaphthylene Bridge: The ethylene (B1197577) bridge of the dihydroacenaphthylene system is susceptible to oxidation. acs.org Strong oxidizing agents can potentially convert the 1,2-dihydroacenaphthylene group to an acenaphthenequinone (B41937) moiety or cleave the ring to form naphthalic anhydride (B1165640) derivatives under harsh conditions. acs.orgnih.gov Milder dehydrogenation could yield the corresponding acenaphthylene (B141429) derivative, extending the π-conjugated system.

Modification of Side Chains: If functional groups are introduced onto the C-4 position of the pyrazole ring (as described in 5.1), these can be further manipulated. For example, a formyl group could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a wide array of new analogs.

The pyrazole ring itself is generally resistant to oxidation and reduction, providing a stable scaffold for these transformations. pharmaguideline.comglobalresearchonline.net

Cycloaddition Reactions and Heterocycle Annulation

While the aromatic pyrazole ring is unlikely to participate directly in cycloaddition reactions, the synthesis of the this compound scaffold itself often relies on a cycloaddition mechanism. The most common method for constructing the pyrazole ring is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a 1,3-dipole, such as a nitrile imine, and a dipolarophile, like an alkyne or a suitable alkene. nih.govnih.gov In a plausible synthesis, an alkyne attached to the dihydroacenaphthylene core could react with a nitrile imine to form the desired pyrazole ring regioselectively. nih.govacs.org

Coordination Chemistry and Metal-Catalyzed Transformations

The pyrazole moiety is a well-established and versatile ligand in coordination chemistry. researchgate.net The pyridine-like sp² nitrogen atom acts as a potent metal-binding site. Consequently, this compound is expected to form stable coordination complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, and palladium. nih.govresearchgate.netmdpi.com

The molecule can coordinate as a neutral, monodentate ligand. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. researchgate.net The bulky dihydroacenaphthylene substituent would impart significant steric influence, which could be exploited to control the geometry and reactivity of the resulting metal complexes. Such complexes could find applications in catalysis, for example, by modifying the activity of known catalytic centers. Notably, acenaphthene-based N-heterocyclic carbene (NHC) ligands are known to be effective in palladium-catalyzed cross-coupling reactions. dntb.gov.uamdpi.com The title compound could serve as a sterically demanding N-donor ligand in similar catalytic systems.

| Coordination Mode | Metal Center (Example) | Potential Application |

|---|---|---|

| Neutral Monodentate | Pd(II), Pt(II) | Homogeneous Catalysis (e.g., Cross-Coupling) |

| Anionic Bridging (Pyrazolate) | Cu(I), Co(II) | Magnetic Materials, Model Compounds |

| Component of Polydentate Ligand | Fe(III), Zn(II) | Bioinorganic Chemistry, Sensors |

Studies on Tautomerism and Regioselectivity

For an N-unsubstituted pyrazole with a substituent at the C-3 position, annular tautomerism is a critical consideration. nih.gov This phenomenon involves the migration of the proton between the two ring nitrogen atoms, leading to an equilibrium between two tautomeric forms. In this case, the equilibrium is between this compound and 5-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole.

Figure 1: Annular Tautomerism

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituent, the solvent, temperature, and the physical state (solution vs. solid). mdpi.comnih.gov Studies on analogous 3(5)-phenylpyrazoles have shown that the tautomer with the phenyl group at the 3-position is generally the more stable form and predominates in both solution and the solid state. fu-berlin.de By analogy, it is highly probable that the 3-(1,2-dihydroacenaphthylen-5-yl) tautomer is the major form for the title compound.

Regioselectivity is a major challenge in the synthesis of such pyrazoles, particularly when using the classical Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine (B178648). ingentaconnect.com Such reactions often yield a mixture of regioisomers that can be difficult to separate. acs.org Modern synthetic methods, including those employing 1,3-dipolar cycloadditions or using substrates with strong steric or electronic bias, offer improved control over the regiochemical outcome. ingentaconnect.comorientjchem.org

Photochemical and Thermal Stability/Reactivity Studies

Photochemical Reactivity: The photochemical behavior of pyrazoles can be complex. N-substituted pyrazoles have been observed to undergo photoisomerization to imidazoles or photocleavage reactions upon UV irradiation. semanticscholar.orgresearchgate.net However, in some complex molecular systems, the pyrazole moiety has been found to be photochemically inert, with photoreactions occurring elsewhere in the molecule. nih.gov In a study of pyranopyrazoles, irradiation led to [2+2] photodimerization and photocleavage. semanticscholar.org The specific photochemical reactivity of this compound has not been reported, but it could potentially involve rearrangement of the pyrazole ring or reactions involving the dihydroacenaphthylene system, which can also absorb UV light.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published for the chemical compound This compound that aligns with the detailed outline requested. The search did not yield specific studies on its in vitro enzyme inhibition, receptor binding, cell-based pathway modulation, molecular docking, structure-activity relationships, or biophysical characterization.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings focusing solely on this specific compound. The available literature discusses the biological activities of the broader class of pyrazole derivatives, but provides no specific data for this compound.

Applications of 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole in Materials Science and Catalysis

Optoelectronic and Luminescent Properties

The fusion of the electron-rich pyrazole (B372694) ring with the extended π-system of the acenaphthylene (B141429) group in 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole gives rise to intriguing photophysical properties. Research into analogous pyrazole-based systems has demonstrated their potential as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence of many pyrazole derivatives is a key attribute, and the acenaphthylene unit can further enhance and tune these luminescent properties.

The electronic characteristics of such compounds are heavily influenced by the nature of the substituents on both the pyrazole and acenaphthylene rings. Theoretical studies on similar pyrazole derivatives suggest that the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the emission color and quantum efficiency. While specific experimental data for this compound is not extensively documented in publicly available literature, the general principles of molecular design for optoelectronic materials suggest its potential for developing novel phosphors and emitters.

Table 1: Photophysical Properties of Related Pyrazole Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Application |

| Pyrazole-based Iridium(III) Complexes | 450-470 | 494-523 | 76-82 | Green OLEDs |

| Pyrazolylpyrene Chromophores | 390-420 | 506-615 | 4.5-8.0 (solid state) | Fluorescent Dyes |

| Trifluoromethyl Substituted Pyrazoloquinolines | ~350-400 | ~450-550 | Not specified | Electroluminescent Materials |

This table presents data for structurally related compounds to illustrate the potential optoelectronic properties of pyrazole-based materials. Data for this compound is not yet available in the reviewed literature.

Use as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the pyrazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Protic pyrazoles, where the NH group is present, can coordinate to metal centers in various modes, influencing the catalytic activity and selectivity of the resulting metal complexes.

These pyrazole-based ligands can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are dissolved in the reaction medium, offering high activity and selectivity. For heterogeneous catalysis, these ligands can be anchored to solid supports, facilitating catalyst recovery and reuse. The steric bulk provided by the acenaphthylene group can create a specific coordination environment around the metal center, which can be advantageous for controlling the stereoselectivity of catalytic reactions.

While specific catalytic applications of this compound are yet to be extensively reported, the broader class of pyrazole-containing ligands has been successfully utilized in a range of transition metal-catalyzed reactions, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions.

Development of Sensors and Probes

The fluorescent properties of pyrazole derivatives, coupled with their ability to bind to various analytes, make them promising candidates for the development of chemical sensors and probes. The fluorescence of a pyrazole-based sensor can be modulated (either enhanced or quenched) upon interaction with a specific ion or molecule. The acenaphthylene moiety in this compound can serve as a fluorophore, while the pyrazole ring can act as a binding site for the target analyte.

The design of such sensors often involves the strategic placement of functional groups that can selectively interact with the analyte of interest. For instance, the introduction of chelating groups on the pyrazole ring could lead to sensors for metal ions. The change in the electronic environment upon binding can lead to a detectable change in the fluorescence signal, allowing for the quantification of the analyte. Although specific sensor applications for this compound have not been detailed, the fundamental principles of fluorescent chemosensor design suggest its potential in this area.

Supramolecular Assembly and Self-Assembled Structures

The planar structure of the acenaphthylene unit and the hydrogen bonding capabilities of the pyrazole's NH group make this compound a compelling building block for supramolecular chemistry. The formation of well-defined, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking is a key aspect of crystal engineering and the design of functional materials.

Pyrazole-modified monomers have been shown to undergo π-π stacking, which can guide the formation of supramolecular bonds and influence the morphology of the resulting assemblies. The acenaphthylene moiety, with its extended aromatic system, is also prone to π-π stacking interactions. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures with potentially interesting properties, such as porosity or specific host-guest recognition capabilities. While the specific self-assembly behavior of this compound has not been reported, the principles of supramolecular chemistry suggest that it could form a variety of ordered structures.

Integration into Polymeric Materials or Composites

Incorporating functional molecules like this compound into polymeric materials is a promising strategy for developing advanced composites with tailored properties. The pyrazole moiety can be functionalized with polymerizable groups, such as methacrylate, allowing for its covalent incorporation into a polymer backbone. This approach can be used to impart the desirable optoelectronic or catalytic properties of the pyrazole derivative to the resulting polymer.

For example, polymers containing pyrazole units have been investigated for their thermal stability and optical properties. The integration of this compound into a polymer matrix could lead to materials with enhanced fluorescence, improved thermal resistance, or catalytic activity. These functionalized polymers could find applications in areas such as organic electronics, coatings, and advanced composites. The synthesis of such polymers would typically involve the polymerization of a monomer derived from this compound, or the post-polymerization modification of a pre-existing polymer.

Future Research Directions and Emerging Trends for 3 1,2 Dihydroacenaphthylen 5 Yl 1h Pyrazole

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. While effective, these methods can face challenges in terms of efficiency, scalability, and environmental impact. nih.gov The future synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole and its analogues will likely pivot towards more advanced and sustainable techniques.

Flow Chemistry: This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.govnih.gov For the synthesis of pyrazoles, flow chemistry can significantly reduce reaction times compared to conventional batch methods. nih.gov A hypothetical flow synthesis of this compound could involve the reaction of a corresponding acenaphthylene-containing 1,3-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303) in a continuous flow reactor. This approach would not only accelerate the synthesis but also allow for safer handling of potentially hazardous reagents. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.com This methodology could be applied to the synthesis of pyrazoles through various pathways, including the [3+2] cycloaddition of diazo compounds with alkynes or through oxidative cyclization reactions. The use of photocatalysis could provide access to novel derivatives of this compound that are not readily accessible through traditional thermal methods.

Electrosynthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and providing high levels of selectivity. This "green" chemistry approach is gaining traction for the synthesis of heterocyclic compounds. Future research could explore the electrochemical synthesis of the pyrazole ring onto the acenaphthylene (B141429) scaffold, potentially offering a more sustainable and efficient route to the target molecule.

| Methodology | General Advantages | Potential Application for this compound |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and reaction control; reduced reaction times. nih.govnih.gov | Continuous production with high purity and yield from acenaphthylene precursors. |

| Photocatalysis | Mild reaction conditions, high selectivity, access to unique reaction pathways. mdpi.com | Novel functionalization of the pyrazole or acenaphthylene rings under visible light. |

| Electrosynthesis | Environmentally friendly, high atom economy, avoids harsh chemical oxidants/reductants. | Sustainable synthesis via electrochemical cyclization or coupling reactions. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for its rational application. Future research will undoubtedly employ a synergistic approach combining advanced spectroscopic methods with high-level computational chemistry.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are essential for structural confirmation, more advanced methods can provide deeper insights. nih.govnih.gov Techniques such as 2D NMR (COSY, HSQC, HMBC) can fully elucidate the complex proton and carbon environments of the molecule. Furthermore, solid-state NMR and X-ray crystallography can provide precise information about its three-dimensional structure and intermolecular interactions in the solid state. nih.gov

Computational Techniques: Computational chemistry has become an indispensable tool for studying molecular properties. eurasianjournals.com Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound. nih.govresearchgate.net Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and interactions with its environment, which is particularly important for understanding its behavior in biological systems or as part of a material. researchgate.net These computational studies can help rationalize experimental findings and guide the design of new derivatives with tailored properties. eurasianjournals.com

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. nih.gov | Unambiguous assignment of all proton and carbon signals. |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. nih.gov | Understanding intermolecular forces and solid-state properties. |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, and predicted spectra. researchgate.net | Insight into reactivity, stability, and optical properties. |

| Molecular Dynamics (MD) | Dynamic behavior and conformational preferences over time. researchgate.net | Predicting interactions with other molecules or materials. |

Expansion into Niche Material Science Applications

The unique combination of the planar, electron-rich acenaphthylene unit and the versatile pyrazole ring suggests that this compound could find applications in material science.

Quantum Dots (QDs): Pyrazole derivatives have been explored as capping ligands for the synthesis of quantum dots, influencing their stability and optical properties. The aromatic nature of the acenaphthylene moiety in this compound could provide beneficial π-π stacking interactions on the surface of QDs, such as graphene quantum dots (GQDs), potentially enhancing their photoluminescence and stability. nih.gov Future research could investigate the use of this compound in the green synthesis of novel QDs for applications in bioimaging or sensing. researchgate.net

Biocompatible Materials: Pyrazole-containing polymers and materials are being investigated for their biocompatibility and potential use in medical devices and drug delivery systems. The structural rigidity and potential for functionalization of this compound make it an interesting building block for the creation of new biocompatible polymers or hydrogels.

Development of Advanced Molecular Probes for Chemical Biology

The photophysical properties inherent in many pyrazole derivatives make them excellent candidates for the development of fluorescent molecular probes. nih.gov These probes are valuable tools in chemical biology for visualizing and quantifying specific analytes within complex biological systems.

The acenaphthylene component of this compound is a fluorophore, and its emission properties could be modulated by the binding of specific ions or molecules to the pyrazole ring. This could be exploited to design chemosensors for detecting metal cations or anions. By introducing specific functional groups onto the pyrazole ring, probes could be developed for sensing biologically relevant species or for targeted imaging of cellular components.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and optimization of new molecules. nih.gov These computational tools can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. chemrxiv.orgmdpi.com

For this compound, AI and ML models could be employed to:

Predict Physicochemical Properties: Models can estimate properties such as solubility, lipophilicity, and electronic properties, which are crucial for a wide range of applications. policyrj.com

Design Novel Derivatives: Generative models can propose new derivatives of the parent molecule with optimized properties for specific applications, such as enhanced fluorescence or improved binding to a biological target.

Optimize Synthetic Routes: Machine learning algorithms can analyze vast reaction databases to suggest the most efficient and highest-yielding synthetic pathways to this compound and its derivatives.

The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, allowing for a more rapid exploration of its chemical space and potential applications. nih.gov

Q & A

What are the optimal synthetic routes for 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole, considering regioselectivity challenges?

Basic Research Question

Methodological Answer:

The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and diketones or their equivalents. For example, substituted pyrazoles can be prepared via cyclocondensation of 1,2-dihydroacenaphthylene-derived precursors with hydrazides or hydrazines under acidic or basic conditions. Key steps include:

- Regioselectivity Control : Use directing groups (e.g., electron-withdrawing substituents) on the acenaphthylene moiety to favor substitution at the 5-position .

- Solvent and Catalyst Optimization : Employ polar aprotic solvents (e.g., DMF, THF) and catalysts like K₂CO₃ or NaH to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the desired isomer .

How can X-ray crystallography and computational modeling resolve tautomeric forms in pyrazole derivatives?

Advanced Research Question

Methodological Answer:

Pyrazole derivatives often exhibit tautomerism due to proton exchange between nitrogen atoms. To resolve this:

- X-ray Crystallography : Analyze hydrogen-bonding patterns and atomic positions. For example, in 3-(4-fluorophenyl)-1H-pyrazole, four independent molecules in the asymmetric unit revealed two tautomeric forms via N—H⋯N interactions .

- Mercury CSD : Use the "Packing Similarity" tool to compare crystal packing with known tautomeric structures .

- DFT Calculations : Compute energy differences between tautomers using Gaussian or ORCA software to predict dominant forms in solution .

What strategies mitigate competing side reactions during pyrazole functionalization (e.g., at N1 or C5 positions)?

Advanced Research Question

Methodological Answer:

Functionalization of pyrazoles requires careful control to avoid undesired byproducts:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for NH groups) during alkylation or acylation .

- Temperature Modulation : Conduct reactions at lower temperatures (0–5°C) to suppress side reactions like over-alkylation .

- Selective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H bond functionalization at specific positions .

How do substitution patterns influence intermolecular interactions in pyrazole-based crystals?

Basic Research Question

Methodological Answer:

Substituents dictate packing motifs and hydrogen-bonding networks:

- Hydrogen Bonding : Bulky groups (e.g., dihydroacenaphthylene) reduce π-π stacking but enhance C–H⋯π or N–H⋯N interactions. For example, fluorophenyl substituents in pyrazoles form weak C–H⋯F bonds, stabilizing layered structures .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using tools like Mercury .

- Steric Effects : Methyl or aryl groups at the 1-position increase torsional angles between pyrazole and fused rings, altering solubility .

What methodologies assess the biological activity of pyrazole derivatives against neurological targets?

Advanced Research Question

Methodological Answer:

Pyrazole derivatives like Anle138b show promise in modulating protein aggregation:

- In Vitro Assays : Use Thioflavin T fluorescence to monitor amyloid-β or α-synuclein aggregation inhibition .

- Molecular Docking : Screen derivatives against targets (e.g., mGluR5) using AutoDock Vina, prioritizing compounds with high binding affinity .

- Blood-Brain Barrier (BBB) Penetration : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS activity .

How can spectroscopic techniques distinguish between positional isomers of substituted pyrazoles?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Compare chemical shifts of pyrazole protons. For example, NH protons in 1H-pyrazoles resonate at δ 10–12 ppm, while alkylated N–H groups show downfield shifts .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to confirm tautomeric forms .

- Mass Spectrometry : Use HRMS to differentiate isomers via exact mass matching (e.g., C₁₅H₁₀N₂ vs. C₁₄H₁₂N₂O) .

What computational approaches predict the reactivity of pyrazole derivatives in nucleophilic substitution reactions?

Advanced Research Question

Methodological Answer:

- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices using Gaussian to identify reactive sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., N1 in pyrazole) prone to electrophilic attack .

- Transition State Modeling : Simulate reaction pathways with QM/MM methods to evaluate activation energies for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.